molecular formula C6H9NO B2922985 2-Azabicyclo[3.2.0]heptan-3-one CAS No. 2183-99-5

2-Azabicyclo[3.2.0]heptan-3-one

Katalognummer B2922985
CAS-Nummer: 2183-99-5
Molekulargewicht: 111.144
InChI-Schlüssel: BPCPUGDYRQEWBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Azabicyclo[3.2.0]heptan-3-one” is a chemical compound . It is a versatile building block and an important intermediate in the synthesis of various organic compounds.


Synthesis Analysis

The synthesis of “2-Azabicyclo[3.2.0]heptan-3-one” has been studied in several papers. For instance, a photochemical synthesis of 2-azabicyclo[3.2.0]heptanes has been reported, which are advanced building blocks for drug discovery . Another study describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo .


Molecular Structure Analysis

The molecular structure of “2-Azabicyclo[3.2.0]heptan-3-one” has been analyzed in several studies. The structures were solved by direct method using SHELXTL package .


Chemical Reactions Analysis

The chemical reactions involving “2-Azabicyclo[3.2.0]heptan-3-one” have been studied. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azabicyclo[3.2.0]heptan-3-one” include a molecular weight of 111.14 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Advanced Building Blocks for Drug Discovery

2-Azabicyclo[3.2.0]heptan-3-one derivatives are recognized as versatile building blocks in drug discovery due to their structural complexity and potential for bioactivity. The photochemical synthesis of 3-Azabicyclo[3.2.0]heptanes presents a rapid and efficient pathway to produce these compounds, using common chemicals like benzaldehyde, allylamine, and cinnamic acid. This process involves intramolecular [2+2]-photochemical cyclization, offering a streamlined approach to synthesizing these complex structures (Denisenko et al., 2017). Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been developed. These compounds can be easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, further underlining their significance in medicinal chemistry (Skalenko et al., 2018).

Catalysis in Medicinal Chemistry

The visible-light photocatalysis method has been employed to synthesize novel functionalized tetracyclic scaffolds that incorporate a fused azabicyclo[3.2.0]heptan-2-one motif. These scaffolds are intriguing for their structural complexity and potential application in natural product synthesis and drug discovery. The process involves an intramolecular [2+2] cycloaddition with concomitant dearomatization of the heterocycle via an energy transfer process. This method has been noted for its high yield, excellent diastereoselectivity, and potential for late-stage derivatization, providing a versatile platform for generating structurally diverse compounds (Oderinde et al., 2020).

Pharmacophores Synthesis

2-Azabicyclo[3.2.0]heptan-3-one derivatives are pivotal in the synthesis of important pharmacophores. A notable process involves a novel multicomponent cascade reaction leading to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. These derivatives are then reduced in a one-pot procedure to stable alcohol, showcasing a highly diastereoselective formation predominantly yielding one diastereoisomer. These azabicycloheptanes serve as crucial pharmacophores, indicating their importance in drug design and synthesis (Kriis et al., 2010).

Eigenschaften

IUPAC Name

2-azabicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPUGDYRQEWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.2.0]heptan-3-one

CAS RN

2183-99-5
Record name 2-azabicyclo[3.2.0]heptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
26
Citations
T SANO, Y HORIGUCHI, K TANAKA, K ABE… - Chemical and …, 1989 - jstage.jst.go.jp
7-Mono-and 7, 7-disubstituted 5-ethoxycarbonyl-1-phenyl-2-azabicyclo [3.2. 0] heptane-3, 4-diones undergo epimerization at C-7 when treated when treated with base. Experiments …
Number of citations: 10 www.jstage.jst.go.jp
佐野武弘, 堀口よし江, 田中和彦, 阿部健一… - Chemical and …, 1989 - jlc.jst.go.jp
7-Mono- and 7, 7-disubstituted 5-ethoxycarbonyl-1-phenyl-2-azabicyclo[3.2.0]heptane-3, 4-diones undergo epimerization at C-7 when treated when treated with base. Experiments …
Number of citations: 3 jlc.jst.go.jp
AS GOMES, FMB CÓUTINHO - IV JAPAN-BRAZIL SYMPOSIUM ON SCIENCE … - Citeseer
EXPERIMENTAL The monomer, cis-2-azabicyclo 3.2. 0 heptan-3-one, was prepared by combining two techniques'. Polymerizations were carried out as described in the first reference. …
Number of citations: 3 citeseerx.ist.psu.edu
T SANO, Y HORIGUCHI, S KAMBE… - Chemical and …, 1990 - jstage.jst.go.jp
Thermolysis of the 7-vinyl derivative of 1-aryl-5-ethoxycarbonyl-2-azabicyclo [3.2. 0] heptane-3, 4-dione caused two different types of skeletal rearrangement depending on the …
Number of citations: 7 www.jstage.jst.go.jp
Y TsuDA - Chart, 1990 - jlc.jst.go.jp
Therrnolysis of the 7-vinyl derivative of l-aryl-5-ethoxycarbonyl-2-azabicyclo [3.2. 0] heptane-3, 4-dione caused two diflerent types of skeletal rearrangement depending on the …
Number of citations: 0 jlc.jst.go.jp
LA Paquette - Journal of the American Chemical Society, 1964 - ACS Publications
The photolysis of l, 3-dihydro-3, 5, 7-trimethyl-2H-azepin-2-one (I) has been found to afford a single isomer of l, 4, 6-trimethyl-2-azabicyclo [3.2 0] hept-6-en-3-one (II) The structure of this …
Number of citations: 26 pubs.acs.org
AT Mansour, J Buendia, J Xie, F Brisset… - The Journal of …, 2017 - ACS Publications
The photochemical electrocyclization reaction of the title compound in the presence of β-cyclodextrin was examined in different conditions. No enantioselectivity was observed in …
Number of citations: 9 pubs.acs.org
AT Mansour - 2018 - theses.hal.science
This work revolves around the synthesis of ennatiomerically pure cyclobutane derivatives of GABA, and their use in the preparation of hybrid γ/α-peptides that could adopt a well-defined …
Number of citations: 6 theses.hal.science
H Awada, S Robin, R Guillot, O Yazbeck… - European Journal of …, 2014 - Wiley Online Library
Two efficient routes have been established for the preparation of both enantiomers of cis‐(2‐aminocyclobutyl)acetic acid, a conformationally restricted analogue of GABA. Both …
F FÜLÖP - Studies in natural products chemistry, 2000 - Elsevier
The syntheses, transformations and some of the biological features of 2-aminocyclopentanecarboxylic acid are reviewed. The (1S,2R) enantiomer (cispentacin) was recently isolated …
Number of citations: 40 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.